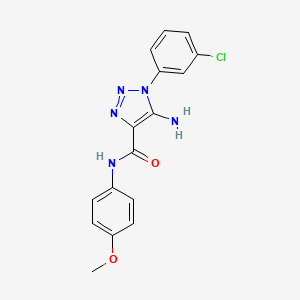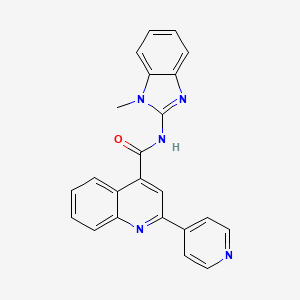
N-(1-METHYL-1H-13-BENZODIAZOL-2-YL)-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
Overview
Description
N-(1-METHYL-1H-13-BENZODIAZOL-2-YL)-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-METHYL-1H-13-BENZODIAZOL-2-YL)-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, pyridine derivatives, and benzodiazole derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining quinoline and pyridine derivatives under specific conditions.
Cyclization Reactions: Forming the benzodiazole ring structure.
Amidation Reactions: Introducing the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions could modify the functional groups, affecting the compound’s properties.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of other complex organic molecules.
Biology
Biological Activity: Investigated for antimicrobial, antiviral, and anticancer properties.
Enzyme Inhibition: Potential inhibitors of specific enzymes, making it useful in biochemical research.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating various diseases due to its biological activity.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Sensors: Potential use in the design of sensors for detecting specific substances.
Mechanism of Action
The mechanism of action of N-(1-METHYL-1H-13-BENZODIAZOL-2-YL)-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. It may involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures.
Quinoline Derivatives: Other quinoline-based compounds.
Pyridine Derivatives: Compounds containing pyridine rings.
Uniqueness
N-(1-METHYL-1H-13-BENZODIAZOL-2-YL)-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of benzodiazole, pyridine, and quinoline structures, which may confer distinct biological and chemical properties not found in other compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
N-(1-methylbenzimidazol-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O/c1-28-21-9-5-4-8-19(21)26-23(28)27-22(29)17-14-20(15-10-12-24-13-11-15)25-18-7-3-2-6-16(17)18/h2-14H,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVWIPNXDZNNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


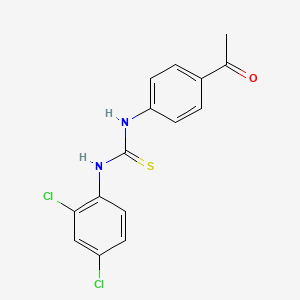
![{[5-(4-methylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetic acid](/img/structure/B4727589.png)
![ethyl 2-[({[3-(4-bromo-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4727591.png)
![4-(1-piperidinyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4727600.png)
![3-(4-METHOXYPHENYL)-1-[(1E)-2-PHENYLETHENYL]BENZO[F]QUINOLINE](/img/structure/B4727620.png)
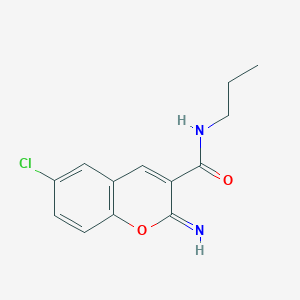
![5-[(diethylamino)sulfonyl]-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B4727633.png)
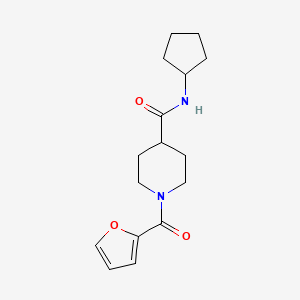
![methyl 4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoate](/img/structure/B4727645.png)
![methyl 4-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B4727660.png)
![1-[4-(1-naphthyloxy)butyl]piperidine](/img/structure/B4727669.png)
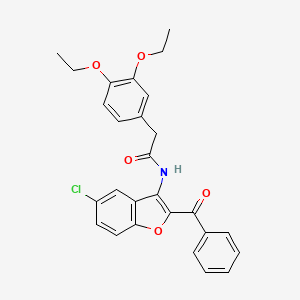
![METHYL 1-(2-METHOXYPHENYL)-7-METHYL-3-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4727687.png)
